(4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone
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Overview
Description
(4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 . It interacts with these transporters, inhibiting their function .
Biochemical Pathways
The inhibition of ENTs affects the uptake of nucleosides, which are essential components of nucleotide synthesis. This can impact various biochemical pathways, particularly those involving nucleotide-dependent processes .
Result of Action
The result of the compound’s action is a reduction in the uptake of nucleosides via ENT1 and ENT2 . This can lead to a decrease in nucleotide synthesis and potentially affect cellular functions that depend on these molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors
: Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. : Molbank | Free Full-Text | 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Attachment of the Trifluoromethoxyphenyl Group: This step involves the coupling of the piperazine derivative with a trifluoromethoxyphenyl precursor, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluoroethyl halides for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the effects of fluorinated piperazine derivatives on biological systems. It can serve as a tool for investigating receptor binding, enzyme inhibition, and other biochemical processes.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Piperazine derivatives are known for their activity against various diseases, including cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical properties make it a valuable component in various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- (4-(2-Fluoroethyl)piperazin-1-yl)(2,4-difluoro-3-methoxyphenyl)methanone
- (4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-ethoxyphenyl)methanone
- (4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-hydroxyphenyl)methanone
Uniqueness
The uniqueness of (4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone lies in its specific substitution pattern and the presence of both fluoroethyl and trifluoromethoxy groups
Properties
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F4N2O2/c1-22-13-11(17)9(8-10(16)12(13)18)14(21)20-6-4-19(3-2-15)5-7-20/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYZYWGPECPESH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)N2CCN(CC2)CCF)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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